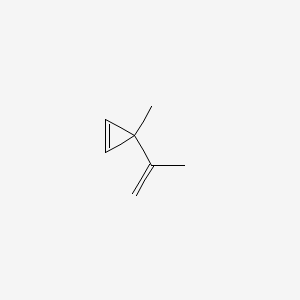
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is an organic compound with the molecular formula C10H8O5. It is a derivative of isobenzofuran and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a fused ring system with both ester and anhydride functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester typically involves the esterification of 4-Isobenzofurancarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-Isobenzofurancarboxylic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Temperature: The reaction is typically carried out at reflux temperature.
Duration: The reaction time can vary but is generally around 4-6 hours.
The reaction can be represented as follows:
4-Isobenzofurancarboxylic acid+MethanolH2SO44-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: 4-Isobenzofurancarboxylic acid.
Reduction: 4-Isobenzofurancarboxylic alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phthalic anhydride: Similar in structure but lacks the ester functionality.
Trimellitic anhydride: Contains an additional carboxylic acid group.
Isobenzofuran derivatives: Various derivatives with different substituents on the isobenzofuran ring.
Uniqueness
4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, methyl ester is unique due to its combination of ester and anhydride functionalities, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields.
Properties
CAS No. |
65399-04-4 |
|---|---|
Molecular Formula |
C10H6O5 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
methyl 1,3-dioxo-2-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H6O5/c1-14-8(11)5-3-2-4-6-7(5)10(13)15-9(6)12/h2-4H,1H3 |
InChI Key |
CQFDCNZQFCYRDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


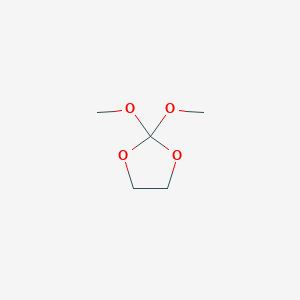
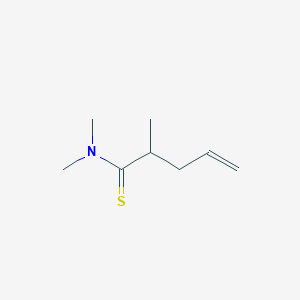

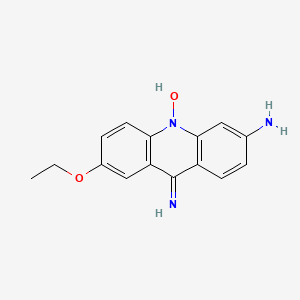
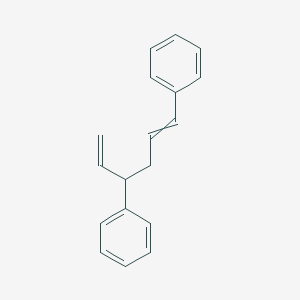
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

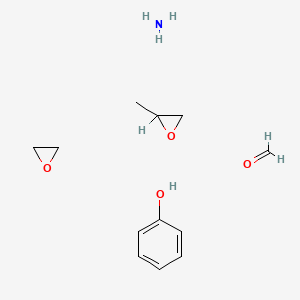
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
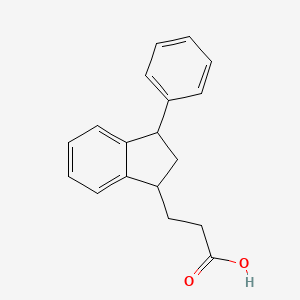
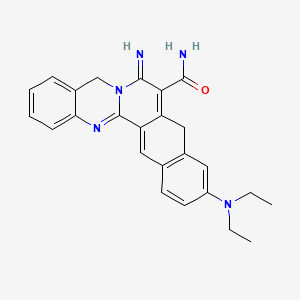
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
